The compound is classified under the category of organic compounds and is specifically noted for its medicinal chemistry relevance. It has been identified in various chemical databases, including PubChem and ChemicalBook, where it is listed with the molecular formula and a molecular weight of approximately 183.18 g/mol . The compound's CAS number is not explicitly stated in the available literature, but it can be referenced through its chemical identifiers.
The synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol typically involves multi-step reactions that may include the following approaches:
The molecular structure of (S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol can be described as follows:
The compound's stereochemistry is crucial for its biological activity, with the (S)-configuration being particularly relevant for interaction with biological targets .
The compound can be represented using various structural notations:
C1CC(NC(=N)C1)C(C2=CN=C(N=C2F)N)=O
(S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol can participate in several chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize related compounds .
The mechanism of action for (S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol involves its interaction with biological targets, particularly enzymes or receptors related to neurological functions or cancer pathways. The fluorinated pyrimidine component is known to influence nucleic acid metabolism, potentially leading to inhibition of cell proliferation.
Studies have indicated that compounds similar to (S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol exhibit activity against various cancer cell lines, suggesting that this compound may also have antitumor properties .
The physical properties of (S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol include:
Chemical properties include stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Quantitative data regarding melting point, boiling point, and specific solubility values are often found in experimental studies but are not universally reported .
(S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol has several potential applications:
The ongoing research into this compound continues to reveal new applications and therapeutic potentials, particularly within oncology and neurology fields .
Enantioselective synthesis of the target molecule focuses on constructing the chiral pyrrolidin-3-ol scaffold with high stereochemical fidelity. Two predominant strategies dominate the literature:
Table 1: Enantioselective Synthetic Approaches
Strategy | Catalyst/Reagent | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Chiral Pool | (S)-3-Hydroxypyrrolidine | >99.5 | 85–92 | Cost of chiral starting material |
Rh-Catalyzed Hydrogenation | Rh-(S)-BINAP | 90–98 | 78–85 | Catalyst loading (1–5 mol%) |
Ru-Catalyzed Hydrogenation | Ru-(R,R)-DuPhos | >99 | 80–88 | Ligand synthesis complexity |
Microwave irradiation significantly accelerates key steps in synthesizing the target compound, particularly nucleophilic aromatic substitution (SNAr) and hydroxyl group functionalization:
Table 2: MAOS vs. Conventional Thermal Conditions
Reaction Step | Conventional Method | MAOS Protocol | Time Reduction | Yield Improvement |
---|---|---|---|---|
N-Alkylation (SNAr) | 24 h, 80°C, DMF | 0.5 h, 120°C, solvent-free | 98% | 70% → 92% |
TBDPS Deprotection | 12 h, rt, THF | 5 min, 50°C, THF | 99% | Comparable |
Racemic mixtures of 1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol require efficient resolution to obtain the pharmacologically relevant (S)-enantiomer:
Direct enantioselective modification of the pyrimidine ring enables convergent access to the target molecule:
Table 3: Catalytic Asymmetric Pyrimidine Functionalization
Method | Catalyst System | Key Intermediate | ee (%) | Yield (%) |
---|---|---|---|---|
Pd-Catalyzed Amination | Pd₂(dba)₃/(S)-BINAP | Racemic N-Boc-pyrrolidin-3-ol | 60–75 | 85–90 |
Phase-Transfer Catalysis | Cinchona-derived ammonium salt | 2,4-Difluoro-5-acylpyrimidine | 80 | 75 |
Photoredox C–H Activation | Ru(bpy)₃Cl₂/Cu(II)-BOX complex | N-Aryl pyrrolidine | 70–85 | 40–55 |
Compound Names in Article
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1